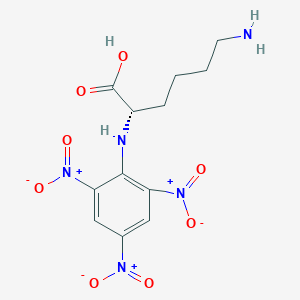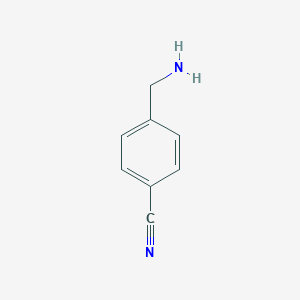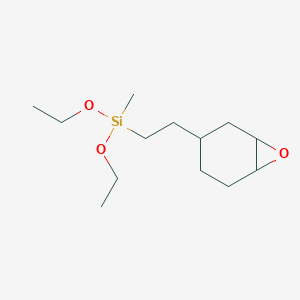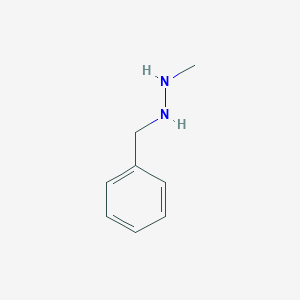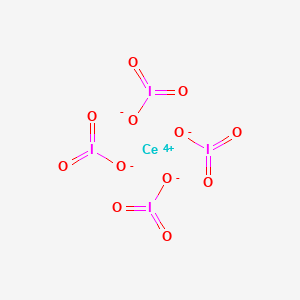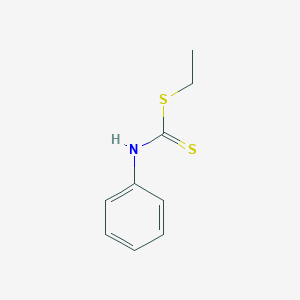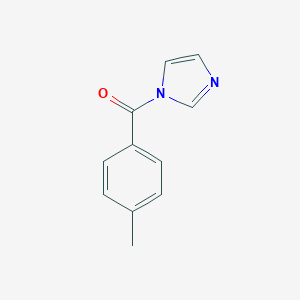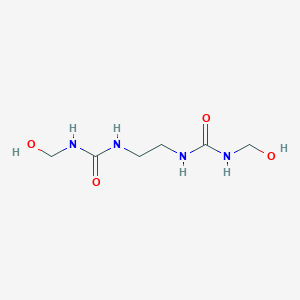
3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea’ is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is also known as ‘BEDU’ and has a molecular formula of C6H12N4O4. BEDU is a white crystalline powder that is soluble in water and has been found to have various applications in the field of science.
Mécanisme D'action
The exact mechanism of action of BEDU is not fully understood. However, it is believed that BEDU works by inhibiting the activity of certain enzymes that are necessary for the survival and growth of bacteria, fungi, and viruses.
Effets Biochimiques Et Physiologiques
BEDU has been found to have various biochemical and physiological effects. It has been found to have a positive effect on the immune system by increasing the production of white blood cells. BEDU has also been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
BEDU has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive and readily available. However, BEDU has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BEDU. One potential area of research is the development of new drugs based on BEDU. Another potential area of research is the study of the mechanism of action of BEDU. Additionally, further research is needed to fully understand the biochemical and physiological effects of BEDU.
Méthodes De Synthèse
BEDU can be synthesized by reacting ethylenediamine with formaldehyde and then adding urea to the mixture. The reaction takes place in an aqueous medium and is catalyzed by an acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
BEDU has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, antifungal, and antiviral properties. BEDU has also been found to have potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
13043-10-2 |
|---|---|
Nom du produit |
3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea |
Formule moléculaire |
C6H14N4O4 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-[2-(hydroxymethylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C6H14N4O4/c11-3-9-5(13)7-1-2-8-6(14)10-4-12/h11-12H,1-4H2,(H2,7,9,13)(H2,8,10,14) |
Clé InChI |
YPSAQVJMWGDIOA-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)NCO)NC(=O)NCO |
SMILES canonique |
C(CNC(=O)NCO)NC(=O)NCO |
Autres numéros CAS |
13043-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



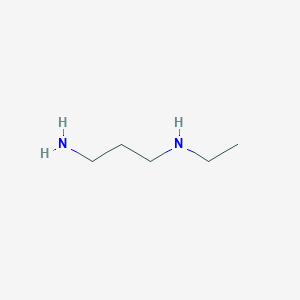
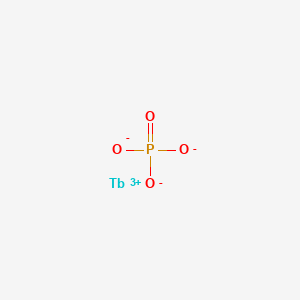
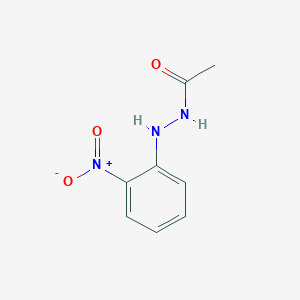
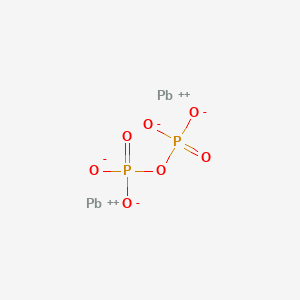
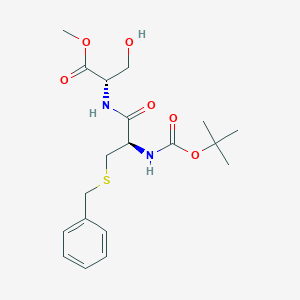
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
